Citraconimide

Catalog No.
S603539
CAS No.
1072-87-3
M.F
C5H5NO2
M. Wt
111.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Citraconimide

CAS Number

1072-87-3

Product Name

Citraconimide

IUPAC Name

3-methylpyrrole-2,5-dione

Molecular Formula

C5H5NO2

Molecular Weight

111.1 g/mol

InChI

InChI=1S/C5H5NO2/c1-3-2-4(7)6-5(3)8/h2H,1H3,(H,6,7,8)

InChI Key

ZLPORNPZJNRGCO-UHFFFAOYSA-N

SMILES

CC1=CC(=O)NC1=O

Synonyms

citraconimide

Canonical SMILES

CC1=CC(=O)NC1=O

Citraconimide, also known as maleic acid cyclopentene anhydride or 2-Cyclopentene-1,3-dione tetrahydro-2-(3-oxopropylidene), is a cyclic anhydride compound with diverse applications in scientific research []. Its unique chemical properties and reactivity make it a valuable tool across various fields.

Organic Synthesis

Citraconimide's high reactivity towards nucleophiles and electrophiles positions it as a crucial reagent in organic synthesis []. Its cyclic anhydride structure readily undergoes ring-opening reactions to form various derivatives. This versatility allows researchers to synthesize complex molecules, including:

  • Heterocyclic compounds: Citraconimide serves as a building block for the synthesis of diverse heterocyclic compounds, which are organic molecules containing atoms other than carbon and hydrogen in their rings. These compounds possess various applications in medicinal chemistry and materials science [].
  • Functionalized molecules: By employing citraconimide as a starting material, researchers can introduce specific functional groups, such as carboxylic acids, esters, and amides, into organic molecules. This functionalization enables the tailoring of molecules for specific purposes [].

Polymer Chemistry

Citraconimide plays a role in the development of novel polymers, which are large molecules formed by the repeated linkage of smaller units called monomers. Its reactivity allows for the creation of:

  • Copolymers: Citraconimide can be co-polymerized with other monomers to form copolymers with unique properties. These copolymers can exhibit improved thermal stability, mechanical strength, and biocompatibility compared to single-component polymers [].
  • Biodegradable polymers: The incorporation of citraconimide into polymers can enhance their biodegradability, making them suitable for various environmental and biomedical applications [].

Medicinal Chemistry

The potential medicinal properties of citraconimide and its derivatives are actively explored in scientific research. Studies suggest its potential in:

  • Antimicrobial activity: Citraconimide and its derivatives have exhibited antimicrobial activity against various bacteria and fungi, suggesting their potential as novel therapeutic agents [].
  • Anticancer properties: Initial research indicates potential antitumor activity of certain citraconimide derivatives. Further investigations are necessary to understand their mechanisms and efficacy [].

Citraconimide is an organic compound characterized by its unique structure, which features a five-membered ring containing a nitrogen atom. Its molecular formula is C5_5H7_7N1_1O2_2, and it is classified as a derivative of citraconic acid. Citraconimide is notable for its potential applications in various fields, including organic synthesis and materials science.

Citraconimide can be irritating to the skin, eyes, and respiratory system. It is essential to handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood following recommended laboratory safety protocols [].

, primarily due to its reactive imide functional group. Notable reactions include:

  • Regioselective Reactions: Citraconimide exhibits regioselective reactions when treated with mercaptans, leading to the formation of geminally substituted products. This characteristic makes it valuable in synthetic organic chemistry .
  • Reduction Reactions: The compound can undergo reduction with sodium borohydride, producing 5-hydroxy-4-methyl-1,5-dihydropyrrol-2-ones. This transformation highlights its versatility in synthetic pathways .

The synthesis of citraconimide typically involves the reaction of citraconic anhydride with amines or other nucleophiles. Key methods include:

  • Direct Reaction: A common method involves the reaction of citraconic anhydride with amines under controlled conditions, yielding citraconimide with moderate to high yields (17% to 70%) depending on the specific reaction conditions employed .
  • Improved Techniques: Recent advancements have focused on optimizing reaction conditions to enhance yield and purity, employing techniques such as column chromatography and recrystallization for purification .

MaleimideImideModerateCrosslinking and polymerizationFumarimideImideHighOrganic synthesisSuccinimideImideModeratePharmaceutical intermediatesCitraconimideImideLowOrganic synthesis, materials science

Citraconimide's unique low reactivity distinguishes it from more reactive analogs like maleimide and fumarimide, making it suitable for specific applications where controlled reactivity is desired.

Interaction studies involving citraconimide have primarily focused on its reactivity with other chemical species rather than biological interactions. Research has shown that it can effectively engage in crosslinking reactions, particularly in polysulfidic systems, which may have implications for material development .

XLogP3

-0.3

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

1072-87-3

Wikipedia

Citraconimide

Dates

Modify: 2023-08-15

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